N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
Beschreibung
N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazine ring fused to a benzene moiety. Its structure includes a 1,1-dioxido group at the thiadiazine ring, an acetamide linker substituted with a 2,3-dimethoxybenzyl group, and an m-tolyl substituent at position 2 of the heterocycle.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-17-8-6-10-19(14-17)28-25(30)27(20-11-4-5-13-22(20)35(28,31)32)16-23(29)26-15-18-9-7-12-21(33-2)24(18)34-3/h4-14H,15-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQSNKOLZYZOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide (CAS Number: 941899-66-7) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C25H25N3O6S
- Molecular Weight : 495.5 g/mol
- Structure : The compound features a complex structure with a thiadiazine core and multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antibacterial and antifungal properties. The following sections delve into specific findings regarding its efficacy against different pathogens.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties.
Case Study: Antibacterial Testing
In a study evaluating the antibacterial activity of various synthesized dioxolane derivatives, the compounds were tested against multiple bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis
- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis
The results demonstrated that certain derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis, indicating promising antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 625–1250 |
| 2 | S. epidermidis | 625 |
| 3 | E. faecalis | 625 |
| 4 | P. aeruginosa | 625 |
Antifungal Activity
The antifungal potential of the compound was also evaluated against common fungal pathogens such as Candida albicans. Results indicated that most derivatives exhibited significant antifungal activity, with some showing complete inhibition at certain concentrations.
Antifungal Testing Results
The antifungal activity was assessed through similar methodologies as the antibacterial studies. The findings suggested that all tested compounds except one displayed notable antifungal effects.
| Compound | Fungal Strain | Activity |
|---|---|---|
| 1 | C. albicans | Moderate |
| 2 | C. albicans | Significant |
| 3 | C. albicans | High |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thiadiazine moiety plays a crucial role in disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Heterocyclic Core: The target compound’s benzo[e][1,2,4]thiadiazine ring is distinct from benzothiazole (e.g., ) or thiazolidine (e.g., ) cores.
- Substituents : The 2,3-dimethoxybenzyl group in the target compound increases lipophilicity compared to hydroxyphenyl (e.g., ) or fluorobenzyl (e.g., ) substituents. The m-tolyl group may enhance steric bulk compared to smaller substituents like methyl or allyl .
Comparison :
Table 3: Reported Bioactivities of Structural Analogues
Implications for the Target Compound :
- Substituents like the 2,3-dimethoxybenzyl group could enhance blood-brain barrier permeability compared to polar groups (e.g., hydroxyphenyl ), though specific data are lacking in the evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
